molecular formula C15H24N2O2 B2390670 4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine CAS No. 2379984-30-0

4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine

Cat. No.: B2390670
CAS No.: 2379984-30-0
M. Wt: 264.369
InChI Key: IWFFSWJSYQMRQJ-UHFFFAOYSA-N
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Description

4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a methoxyethyl group and a methoxy group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with a suitable piperidine derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the alkylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium azide, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)piperidin-3-yl methanol
  • 2-Piperidin-3-yl-1,3-benzoxazole trifluoroacetate
  • 4-(Aminocarbonyl)piperidin-1-yl acetic acid hydrate

Uniqueness

4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-13-10-15(5-6-16-13)19-12-14-4-3-7-17(11-14)8-9-18-2/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFFSWJSYQMRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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